molecular formula C12H17NO2 B11762655 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol

3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol

Cat. No.: B11762655
M. Wt: 207.27 g/mol
InChI Key: ZWVUFHMDGVMQFL-UHFFFAOYSA-N
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Description

3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol is a chemical compound with the molecular formula C12H17NO2 It is a member of the azetidine class of compounds, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-(Propan-2-yloxy)phenylamine with an appropriate epoxide can lead to the formation of the azetidine ring. This reaction typically requires a base such as sodium hydride and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can reduce the reaction time significantly .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield various alcohol derivatives .

Scientific Research Applications

3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group in the azetidine ring can form hydrogen bonds with target molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol can be compared with other azetidine derivatives, such as:

    3-Phenylazetidin-3-ol: Lacks the propan-2-yloxy substituent, which can affect its reactivity and biological activity.

    3-(2-Methoxyphenyl)azetidin-3-ol: Contains a methoxy group instead of a propan-2-yloxy group, leading to different chemical and biological properties.

    3-(2-Chlorophenyl)azetidin-3-ol:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other azetidine derivatives .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2-propan-2-yloxyphenyl)azetidin-3-ol

InChI

InChI=1S/C12H17NO2/c1-9(2)15-11-6-4-3-5-10(11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3

InChI Key

ZWVUFHMDGVMQFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2(CNC2)O

Origin of Product

United States

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